molecular formula C13H18O B6155340 2-(4-tert-butylphenyl)propanal CAS No. 61307-73-1

2-(4-tert-butylphenyl)propanal

Cat. No.: B6155340
CAS No.: 61307-73-1
M. Wt: 190.28 g/mol
InChI Key: SNOVXNPIRUDJNG-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context within Aromatic Aldehydes

2-(4-tert-butylphenyl)propanal, also known by common synonyms such as Bourgeonal, Lilial, and p-tert-Butyl-α-methylhydrocinnamaldehyde, is an aromatic aldehyde. nih.govsigmaaldrich.comsielc.com Aromatic aldehydes are a class of organic compounds that feature an aldehyde functional group (-CHO) attached to an aromatic ring. The reactivity of these compounds is primarily influenced by the electrophilic nature of the carbonyl carbon and the electronic effects of the substituted benzene (B151609) ring.

Structurally, this compound consists of a propanal backbone substituted at the second carbon (the α-carbon) with a 4-tert-butylphenyl group. The presence of the bulky tert-butyl group on the phenyl ring imparts specific steric and electronic properties to the molecule, influencing its physical characteristics and chemical reactivity. This compound is part of a broader family of aromatic aldehydes used extensively in the fragrance industry. nih.gov

Table 1: Nomenclature for this compound

Type Name
IUPAC Name This compound
Common Name Bourgeonal
Synonym Lilial
Synonym Butylphenyl methylpropional
Synonym 4-tert-Butyl-α-methylhydrocinnamaldehyde
CAS Number 80-54-6

Source: nih.govsigmaaldrich.comsielc.comsigmaaldrich.com

Historical Overview of Research Trajectories for this compound

Research into this compound and related compounds has been driven largely by the fragrance industry. The compound, first synthesized in 1959, was developed for its pleasant, powerful floral scent reminiscent of lily of the valley. scentree.cothegoodscentscompany.com Initial research focused on its synthesis and characterization for use in perfumes, cosmetics, and other scented products. nih.govgoogle.comchemimpex.com

The primary industrial synthesis route involves a mixed aldol (B89426) reaction between 4-tert-butylbenzaldehyde (B1265539) and propanal, followed by hydrogenation of the resulting α,β-unsaturated aldehyde. google.com An alternative method involves the alkylation of tert-butylbenzene (B1681246) with propanal. smolecule.com Over the years, research has continued to explore and optimize these synthetic pathways. google.com A significant shift in the research trajectory occurred in the early 21st century with the discovery of its specific biological activity, which opened new avenues of investigation beyond olfaction. wikipedia.org

Significance of this compound in Contemporary Chemical and Biological Sciences Research

The significance of this compound in contemporary research is twofold. In chemical sciences, it remains a key ingredient in the formulation of fragrances for a wide range of consumer products, including perfumes, personal care items, and detergents. chemimpex.comscientificlabs.ie Its stability and unique scent profile make it a valuable component for chemists in the flavor and fragrance industry. chemimpex.com It also serves as a building block in organic synthesis for creating new molecules. chemimpex.com

In the biological sciences, this compound has garnered substantial interest due to its role as a chemo-attractant for human spermatozoa. smolecule.comwikipedia.org A landmark 2003 study revealed that this compound activates the human olfactory receptor OR1D2 (also known as hOR17-4), which is present in sperm cells. wikipedia.orgodowell.com This activation triggers an influx of calcium ions, leading to a significant increase in sperm motility. wikipedia.org This finding has spurred research into the mechanisms of human chemosensation and its potential role in fertilization, making this compound a key tool in studying these processes. wikipedia.orgodowell.com It is the only known odorant to which human males exhibit a higher average sensitivity than females, a phenomenon linked to the expression of the OR1D2 receptor in both olfactory and sperm cells. wikipedia.org

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
Appearance Clear, colorless to pale yellow liquid
Density 0.946 g/mL at 20 °C
Boiling Point 207 °C
Refractive Index n20/D 1.504-1.506

Source: sigmaaldrich.comchemimpex.comsmolecule.comwikipedia.org

Defining the Scope of Academic Inquiry into this compound

The academic inquiry into this compound encompasses several distinct but interconnected domains. The primary areas of research include:

Synthetic Organic Chemistry: This involves the development and optimization of synthetic routes to produce the compound efficiently and with high purity. google.com

Fragrance Chemistry: Research in this area focuses on the characterization of its olfactory properties and its application in various consumer products. thegoodscentscompany.com This includes studies on its stability and compatibility in different formulations. chemimpex.com

Biological Chemoreception: A significant and growing area of research is its interaction with olfactory receptors, particularly OR1D2. smolecule.comwikipedia.orgodowell.com This research investigates the downstream signaling pathways and the physiological response in human sperm, contributing to the broader understanding of non-olfactory chemosensation and its role in human reproduction. wikipedia.org

Analytical Chemistry: The development of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), for the detection and quantification of this compound in various matrices, including consumer products and biological samples, is another key research focus. sielc.comsigmaaldrich.comscientificlabs.ie

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61307-73-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(4-tert-butylphenyl)propanal

InChI

InChI=1S/C13H18O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-10H,1-4H3

InChI Key

SNOVXNPIRUDJNG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)C(C)(C)C

Purity

95

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 4 Tert Butylphenyl Propanal

Classical and Modern Synthetic Routes to 2-(4-tert-butylphenyl)propanal

Traditional and contemporary methods for preparing this compound often rely on well-established organic reactions, which have been refined over time to improve yield, purity, and process efficiency.

Mixed Aldol (B89426) Reaction Pathways and Subsequent Transformations

A primary industrial route to this compound involves a mixed or crossed aldol condensation followed by a selective hydrogenation step. This pathway typically starts with the base-catalyzed reaction between 4-tert-butylbenzaldehyde (B1265539) and propanal. psu.edu

In this reaction, 4-tert-butylbenzaldehyde serves as the "acceptor" aldehyde. A key feature of this starting material is the absence of α-hydrogens, which means it cannot form an enolate and act as a "donor," thus preventing self-condensation. nih.gov Propanal, which has acidic α-hydrogens, readily forms an enolate ion in the presence of a base and acts as the nucleophilic "donor." nih.govacs.org This directed reactivity helps to minimize the formation of unwanted side products, although the self-condensation of propanal can still occur. scilit.com To favor the desired cross-condensation product, reaction conditions are carefully controlled, often using an excess of the more valuable 4-tert-butylbenzaldehyde. uwo.ca

Table 1: Catalysts and Conditions for Selective Hydrogenation
Catalyst SystemSubstrateKey ConditionsProductYield/PurityReference
Palladium on Carbon (Pd/C) with Sodium Carbonate2-methyl-3-(4-tert-butylphenyl)propenalHydrogen gas (1.2 MPa), 85°CThis compound87% yield, 98% content researchgate.net
Transition Metal Catalyst (Ni, Pd/C, Pd-Ni composite)p-tert-butyl cinnamic aldehydeEthanol solventp-tert-butylphenyl propionaldehyde~80% yield, ≥85% purity nih.gov

Alkylation Methodologies for Phenylpropanal Analogs

An alternative approach to constructing the carbon skeleton of phenylpropanal analogs involves Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction can be used to introduce the tert-butyl group onto a pre-existing phenylpropanol backbone. For instance, 2-methyl-3-phenylpropanol (B1218401) can be alkylated with an alkylating agent like tert-butyl chloride in the presence of a Lewis acid catalyst such as iron(III) chloride. researchgate.net

The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or chlorobenzene (B131634) at moderate temperatures. researchgate.net This method produces a mixture of isomers, but conditions can be optimized to favor the formation of the desired para-isomer, 2-methyl-3-(4-tert-butylphenyl)propanol. researchgate.net Following the alkylation, the resulting alcohol must be oxidized to the corresponding aldehyde. This two-step sequence—alkylation followed by oxidation—provides another pathway to the target molecule's structural framework.

Table 2: Friedel-Crafts Alkylation for Phenylpropanol Analogs
SubstrateAlkylating AgentCatalystSolventYield of 4-tert-butyl isomerReference
2-methyl-3-phenylpropanoltert-butyl chlorideIron(III) chlorideDichloromethaneNot specified, but main product researchgate.net
Phenoltert-butyl alcoholTPA-SBA-15Not applicable77% selectivity nih.gov

Electrochemical Synthesis Approaches

Modern synthetic chemistry has seen the emergence of electrochemical methods as powerful tools for specific transformations. In the context of synthesizing this compound, electrochemistry is employed to produce a key starting material, 4-tert-butylbenzaldehyde, with exceptionally high para-isomer purity. york.ac.uknih.gov

The process begins with the electrochemical oxidation of 4-tert-butyltoluene (B18130) in a methanol-containing electrolyte. nih.govrsc.org This anodic methoxylation converts the toluene (B28343) derivative into the corresponding benzaldehyde (B42025) dimethyl acetal (B89532). nih.gov The acetal serves as a protected form of the aldehyde, and its formation via this electrochemical route is highly selective. A crucial advantage of this method is its ability to start from a mixture of para- and meta-isomers of tert-butyltoluene and selectively produce the highly pure para-acetal after distillation. york.ac.uknih.gov

The purified 4-tert-butylbenzaldehyde dimethyl acetal is then hydrolyzed to release the pure 4-tert-butylbenzaldehyde. nih.gov This high-purity intermediate can then be used in the aforementioned aldol condensation with propanal, leading to a final product, this compound, with a very low content of the corresponding meta-isomer. york.ac.uk This approach highlights how modern techniques can be integrated into classical sequences to solve challenging purification problems.

Novel Synthetic Strategies and Catalytic Systems

Research continues to focus on developing more efficient, selective, and sustainable methods for synthesizing chiral molecules like this compound. Key areas of innovation include asymmetric synthesis to control stereochemistry and the application of green chemistry principles to reduce environmental impact.

Asymmetric Synthesis and Enantioselective Approaches

The 2-position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. While specific methods for the direct asymmetric synthesis of this compound are not extensively documented, several modern enantioselective strategies are applicable to the synthesis of the broader class of α-aryl aldehydes.

One potential strategy is the catalytic asymmetric alkylation of prochiral enolates . nih.gov In this approach, a propanal derivative could be converted into an enolate and then reacted with a 4-tert-butylphenyl electrophile in the presence of a chiral catalyst. uwo.caresearchgate.net Advances in this field have moved from using stoichiometric chiral auxiliaries to catalytic methods employing chiral phase-transfer catalysts or transition metal complexes, which offer greater efficiency and atom economy. researchgate.netnih.gov

A more direct route would be the organocatalytic α-arylation of aldehydes . scilit.com This powerful strategy uses small, chiral organic molecules (organocatalysts) to activate the aldehyde, facilitating a highly enantioselective reaction with an arylating agent. researchgate.net For example, a chiral secondary amine catalyst could form a chiral enamine intermediate with propanal, which would then react with a suitable electrophilic source of the 4-tert-butylphenyl group.

Another highly attractive and atom-economical approach is the asymmetric hydroformylation of 4-tert-butylstyrene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the styrene (B11656) derivative, creating the aldehyde and the chiral center in a single step. psu.edu The reaction is typically catalyzed by rhodium complexes bearing chiral diphosphine or diphosphite ligands. A significant challenge in this method is simultaneously controlling both regioselectivity (to favor the branched aldehyde over the linear one) and enantioselectivity. psu.edu

Exploration of Sustainable and Green Chemistry Synthesis Routes

The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly influencing synthetic route development. For the synthesis of this compound, several green approaches have been explored, particularly for the aldol condensation step.

One significant advancement is the use of ionic liquids as an alternative to traditional volatile organic solvents. psu.edu Research has shown that conducting the aldol condensation between 4-tert-butylbenzaldehyde and propanal in an ionic liquid can suppress the self-condensation of propanal, leading to higher selectivity for the desired cross-aldol product. psu.eduscilit.com Furthermore, the non-volatile nature of ionic liquids simplifies product separation and allows for the potential recycling of the solvent and catalyst system, aligning with green chemistry goals. psu.edu

Another green strategy involves the use of heterogeneous solid acid catalysts for reactions like Friedel-Crafts alkylation. Catalysts such as tungstophosphoric acid supported on mesoporous silica (B1680970) (TPA-SBA-15) have been shown to be highly efficient and stable for the tert-butylation of phenols. nih.gov These solid catalysts are easily separated from the reaction mixture, can be reused multiple times, and are less corrosive and toxic than traditional homogeneous catalysts like AlCl₃ or H₂SO₄, thereby reducing waste and operational hazards. nih.gov The application of such recyclable, solid catalysts to the alkylation steps in the synthesis of this compound represents a promising avenue for sustainable production.

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound can be achieved through various synthetic pathways, primarily involving Friedel-Crafts-type reactions or aldol condensation routes. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and improving product yield and selectivity. This section delves into the kinetic, thermodynamic, and computational investigations that shed light on the formation of this aromatic aldehyde.

Kinetic and Thermodynamic Studies of Key Reaction Steps

The synthesis of this compound can be envisioned through a Friedel-Crafts acylation of tert-butylbenzene (B1681246) with propanoyl chloride to form 1-(4-tert-butylphenyl)propan-1-one, followed by reduction. The kinetics and thermodynamics of Friedel-Crafts reactions are pivotal in determining the feasibility and outcome of the synthesis.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). cerritos.edu The mechanism involves the formation of a highly reactive acylium ion, which then attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com

Kinetic studies on the aluminum chloride-catalyzed Friedel-Crafts reaction of substituted benzoyl chlorides with benzene derivatives have shown that the reaction rates are influenced by the nature of the substituents on both the acyl chloride and the aromatic substrate. researchgate.net For the acylation of tert-butylbenzene, the bulky tert-butyl group is an ortho-, para-directing and activating group. However, due to significant steric hindrance at the ortho position, the para-substituted product, 1-(4-tert-butylphenyl)propan-1-one, is the major product. cerritos.edu

The thermodynamic versus kinetic control of product distribution is a critical aspect of Friedel-Crafts alkylations and, to a lesser extent, acylations. While Friedel-Crafts alkylations are often reversible and can lead to thermodynamically more stable products under equilibrium conditions, acylations are generally considered irreversible. masterorganicchemistry.comacs.org This is because the resulting ketone product is less reactive than the starting aromatic compound, preventing further reactions (polyacylation). blogspot.com In the case of the synthesis of 1,4-di-tert-butylbenzene (B89470) via Friedel-Crafts alkylation, the para isomer is the kinetically controlled product, which crystallizes out of the reaction mixture, preventing isomerization to the thermodynamically more stable meta isomer. oc-praktikum.de A similar principle of kinetic control favoring the para product applies to the acylation of tert-butylbenzene.

Aldol Condensation Route:

An alternative industrial synthesis involves the aldol condensation of 4-tert-butylbenzaldehyde with acetaldehyde, which yields 3-(4-tert-butylphenyl)but-2-enal. odowell.com This is followed by selective hydrogenation of the carbon-carbon double bond to afford the target propanal. The kinetics of this base-catalyzed condensation are dependent on the concentrations of the reactants and the catalyst, as well as the temperature.

Reaction StepKey Kinetic FactorsKey Thermodynamic Factors
Friedel-Crafts AcylationConcentration of reactants and catalyst, temperature, nature of solvent. researchgate.netGenerally irreversible, favoring the formation of the stable ketone product. blogspot.com
Aldol CondensationBase concentration, temperature, reactant concentrations.Reversible initial steps, with the dehydration step often driving the reaction forward.
HydrogenationCatalyst type (e.g., Pd/C), hydrogen pressure, temperature, substrate concentration.Exothermic reaction, favored at lower temperatures.

Computational Chemistry in Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms, predicting reaction pathways, and understanding the origins of selectivity in organic reactions. cerritos.eduacs.org

DFT Studies on Friedel-Crafts Acylation:

DFT studies have been conducted on the AlCl₃-catalyzed Friedel-Crafts acylation of various aromatic compounds. nih.gov These studies have provided detailed insights into the structures of intermediates and transition states along the reaction coordinate. The calculations typically involve modeling the formation of the acylium ion, the subsequent electrophilic attack on the aromatic ring to form the Wheland intermediate (a resonance-stabilized carbocation), and the final deprotonation step to restore aromaticity. nih.gov

For the acylation of a substituted benzene like tert-butylbenzene, DFT calculations can be used to compare the activation energies for the formation of the ortho, meta, and para isomers. These calculations consistently show that the activation energy for the formation of the para-substituted product is the lowest, which is in good agreement with experimental observations of high para-selectivity. nih.gov The rate-determining step in these reactions is often found to be the formation of the acylium ion or the subsequent C-C bond formation. nih.gov

Modeling the Hydroformylation Pathway:

Another potential, though less common, synthetic route could involve the hydroformylation of 4-tert-butylstyrene. Computational studies on the rhodium-catalyzed hydroformylation of vinyl arenes have provided detailed mechanistic insights. nih.gov DFT calculations can model the entire catalytic cycle, including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination, to determine the rate-determining and selectivity-determining steps.

Insights from Theoretical Kinetic Models:

Computational MethodApplication in this compound Formation AnalysisKey Findings from Related Systems
Density Functional Theory (DFT)Elucidation of the Friedel-Crafts acylation mechanism, determination of transition state structures and activation energies for ortho, meta, and para substitution. nih.govThe rate-determining step is often the formation of the acylium ion or the C-C bond forming step. The para-isomer is favored due to lower activation energy. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Can be used to model the reaction in a solvent environment, providing more accurate energy profiles.Not specifically found for this reaction, but a powerful tool for complex systems.
Ab initio methodsHigh-accuracy calculations for small model systems to benchmark DFT results.Provides a higher level of theory for fundamental mechanistic understanding.

Metabolic Transformation Pathways and Biotransformation Studies of 2 4 Tert Butylphenyl Propanal

In Vitro Biotransformation Mechanisms

In vitro studies, primarily using liver cells (hepatocytes), have been instrumental in elucidating the primary metabolic routes of 2-(4-tert-butylphenyl)propanal. These controlled laboratory settings allow for the detailed characterization of metabolic products and the enzymatic processes involved.

Aldehyde Oxidation Pathways and Metabolite Formation (e.g., Benzoic Acid Derivatives)

A predominant metabolic pathway for aromatic aldehydes like this compound is the oxidation of the aldehyde group to a carboxylic acid. In vitro investigations utilizing rat hepatocytes have consistently demonstrated the conversion of this compound into p-tert-butylbenzoic acid (tBBA). This transformation is a critical initial step that often precedes subsequent conjugation reactions. The rapid nature of this metabolism is highlighted by studies where parent aldehydes, such as the structurally related 3-(4-tert-butylphenyl)-2-methylpropanal (BMHCA), were found to be almost completely metabolized within an hour of incubation with rat hepatocytes, with the corresponding carboxylic acid being the main product.

This oxidative pathway is not unique to this specific compound. Other fragrance aldehydes with similar p-substituted phenyl rings, like 3-(4-isopropylphenyl)propanal (PHCA), also undergo metabolism to their respective p-alkyl-benzoic acid derivatives in rat hepatocyte models.

Coenzyme A (CoA) Conjugation Processes and Accumulation

Following the initial oxidation to a carboxylic acid, the resulting xenobiotic metabolite, p-tert-butylbenzoic acid, can undergo further activation. This involves an enzymatic reaction where it is conjugated with coenzyme A (CoA) to form a high-energy thioester, specifically p-tert-butylbenzoyl-CoA (p-tBBA-CoA). Studies using plated rat hepatocytes have confirmed this process, showing that incubation with either the original aldehyde or p-tert-butylbenzoic acid leads to the formation of this CoA conjugate.

Hydroxylation and Other Phase I Metabolic Reactions

Phase I metabolism generally involves the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, which can serve as sites for further modification in Phase II. For this compound, hydroxylation represents another metabolic route. Human biomonitoring studies have identified hydroxylated metabolites in urine samples, such as hydroxy-lysmerylic acid, indicating that hydroxylation of the parent compound or its metabolites occurs in the body. nih.gov While the primary focus in many in vitro studies has been on the dominant oxidation pathway, the presence of these hydroxylated derivatives points to the involvement of enzymes like cytochrome P450 monooxygenases.

Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body. For the metabolites of this compound, glucuronidation and sulfation are key Phase II reactions.

In studies of related compounds like 2-tert-butyl-4-hydroxyanisole (B1682940) (2-BHA) and 3-tert-butyl-4-hydroxyanisole (3-BHA) in rats, the formation of glucuronide and sulfate (B86663) conjugates was a major metabolic pathway. nih.gov For instance, 3-BHA was primarily metabolized to 3-BHA-glucuronide, while 2-BHA formed sulfate conjugates. nih.gov Similarly, the intestinal metabolism of crufomate (B1669637) in rats showed the formation of glucuronide conjugates of its phenolic metabolites. nih.gov These findings suggest that the hydroxylated metabolites of this compound are also likely to undergo glucuronidation and sulfation.

In Vivo Metabolic Fate Studies (Non-Human Mammalian Models)

In vivo studies in animal models provide a more comprehensive picture of the metabolic fate of a compound, encompassing absorption, distribution, metabolism, and excretion.

Species-Specific Metabolic Divergence (e.g., Rat vs. Other Models)

Significant differences in metabolic pathways and the extent of metabolite formation can exist between species. Comparative studies have revealed a notable divergence in the metabolism of this compound between rats and humans. Specifically, the formation of p-tert-butylbenzoic acid (tBBA) was observed to be substantially higher in rat hepatocytes compared to human hepatocytes. This suggests that rats may have a greater capacity for the aldehyde oxidation pathway of this particular compound.

The table below summarizes the key metabolites of this compound identified in various studies.

Precursor CompoundMetabolic PathwayResulting MetaboliteSystem/Species
This compoundAldehyde Oxidationp-tert-butylbenzoic acid (tBBA)Rat Hepatocytes
p-tert-butylbenzoic acid (tBBA)Coenzyme A Conjugationp-tert-butylbenzoyl-CoA (p-tBBA-CoA)Rat Hepatocytes
This compoundHydroxylationHydroxy-lysmerylic acidHuman
This compoundReductionLysmerolHuman
This compoundOxidationLysmerylic acidHuman

Tissue-Specific Metabolic Profiles (e.g., Hepatic, Testicular)

The metabolism of this compound and similar aromatic aldehydes exhibits tissue-specific differences, with the liver being the primary site of biotransformation. However, the metabolic processes within the testes are of particular interest due to observed toxicological effects in rats.

Hepatic Metabolism:

The liver is equipped with a wide array of enzymes capable of metabolizing xenobiotics like Bourgeonal. nih.gov In vitro studies using rat hepatocytes have demonstrated that p-alkyl-phenylpropanals are metabolized into their corresponding p-alkyl-benzoic acids. nih.gov Specifically, for the related compound 3-(4-tert-butylphenyl)-2-methylpropanal (BMHCA), it is readily transformed into p-tBBA in primary rat hepatocytes. researchgate.net Following this initial oxidation, the resulting p-tBBA can be conjugated with Coenzyme A (CoA) to form p-tBBA-CoA. researchgate.netfrontiersin.org Research indicates that this p-tBBA-CoA can accumulate to high and stable levels in plated rat hepatocytes. nih.govresearchgate.net This accumulation is a notable finding, as the CoA conjugates of most other xenobiotic acids are typically only detected transiently in this in vitro system. nih.gov Interestingly, this significant accumulation of p-alkyl-benzoyl-CoA conjugates appears to be specific to rat hepatocytes and is not observed to the same extent in rabbit or human hepatocytes, suggesting a species-specific metabolic profile. researchgate.netresearchgate.net

Testicular Metabolism:

While the liver is the main metabolic organ, the testes also possess metabolic capabilities, although generally to a lesser extent than the liver. The metabolism of certain compounds within the testes is a critical factor in understanding potential reproductive toxicity. For some p-alkyl-phenylpropanals, adverse effects on sperm maturation in rats have been linked to their metabolites. nih.gov It is hypothesized that the accumulation of p-alkyl-benzoyl-CoA conjugates within testicular cells could impair CoA-dependent processes that are essential for spermatogenesis. nih.gov In vivo studies in rats dosed with cyclamen aldehyde, a structurally related compound, have shown that the corresponding p-isopropyl-benzoic-acid-CoA (p-iPBA-CoA) is formed in both the liver and the testes. researchgate.net This suggests that the testes have the enzymatic machinery to perform the final conjugation step, or that the CoA conjugate is transported from the liver to the testes. The presence of olfactory receptors, such as OR1D2, in sperm cells, which are activated by Bourgeonal, further highlights the biological activity of this compound within the testicular environment. wikipedia.orgnih.govnih.govodowell.com

Table 1: In Vitro Hepatic Metabolism of a Related Aldehyde

This table is based on data for the structurally similar compound 3-(4-tert-butylphenyl)-2-methylpropanal (BMHCA) in plated rat hepatocytes.

Time (hours)Concentration of p-tBBA-CoA (nmol/mg protein)
0.51.5
45.2
228.9
Data is illustrative and based on findings from Laue et al. (2017).

Excretion Kinetics of Metabolites in Biological Fluids

The excretion of this compound and its metabolites occurs through both urine and feces. Studies on the structurally similar fragrance ingredient, 2-(4-tert-butylbenzyl)propionaldehyde (lysmertal), in humans have identified several key metabolites in urine, providing insights into the likely excretion products of Bourgeonal. nih.gov

The main urinary metabolites of lysmeral were identified as tert-butylbenzoic acid, lysmerol, lysmerylic acid, and hydroxy-lysmerylic acid. nih.gov Given the structural similarities, it is highly probable that the major urinary metabolite of Bourgeonal is 4-tert-butylbenzoic acid.

For example, studies on other compounds in rats have shown that excretion can be rapid, with the majority of the administered dose being recovered in urine and feces within 48 to 168 hours. nih.govnih.gov The route of excretion can also be dose-dependent and influenced by the route of administration.

Table 2: Urinary Metabolites of a Structurally Related Fragrance Aldehyde in Humans

This table is based on data for 2-(4-tert-butylbenzyl)propionaldehyde (lysmertal).

MetabolitePercentage of Samples with Quantifiable AmountsGeometric Mean Concentration (µg/L)
tert-Butylbenzoic acid100%10.21
Lysmerol99%1.528
Lysmerylic acid40%<0.2
Hydroxy-lysmerylic acid23%<0.4
Data from Murawski et al. (2020) nih.gov

Computational Modeling and Predictive Biotransformation

In the absence of extensive experimental data, computational models provide valuable tools for predicting the metabolic fate of chemical compounds like this compound.

In Silico Prediction of Metabolic Pathways

In silico tools for predicting drug metabolism have become increasingly sophisticated, utilizing both knowledge-based systems and machine learning algorithms. nih.gov These programs can predict the likely sites of metabolism on a molecule and the resulting metabolites. For an aldehyde like Bourgeonal, these models would likely predict the oxidation of the aldehyde group as a primary metabolic step. nih.govfrontiersin.org

Software such as Meteor from Lhasa Limited uses a knowledge-based approach to predict metabolic transformations. nih.gov Other tools may employ deep learning models, treating metabolite prediction as a sequence translation problem, to identify potential human metabolites. nih.gov These models can identify metabolites from various enzyme families, including those involved in oxidation and hydrolysis. nih.gov

For aldehydes specifically, aldehyde oxidase (AOX) is a key enzyme in their metabolism. nih.govfrontiersin.org In silico models have been developed to predict AOX-mediated metabolism, which is important as there can be significant species differences, making animal models sometimes poor predictors for human metabolism. nih.govfrontiersin.org These predictive tools can help in the early stages of compound development to identify potential metabolic liabilities.

Quantitative Structure-Metabolism Relationships (QSMR)

Quantitative Structure-Metabolism Relationship (QSMR) models aim to correlate the chemical structure of a compound with its metabolic rate or pathway. These models can be used to predict the metabolic fate of new or untested compounds based on the data from structurally similar molecules.

For fragrance ingredients, QSAR models have been developed to predict various toxicological endpoints, including skin sensitization. nih.gov While specific QSMR models for the complete metabolic profile of Bourgeonal are not widely published, the principles of QSAR can be applied. For instance, the structural features of Bourgeonal, such as the presence of the aldehyde group and the p-alkyl substitution on the phenyl ring, are key determinants of its metabolism.

Studies on a series of p-alkyl-phenylpropanals have implicitly established a structure-activity relationship where the presence of the para-alkyl group leads to the formation of the corresponding benzoic acid and its subsequent CoA conjugate, which is linked to testicular toxicity in rats. nih.govresearchgate.net This forms the basis of a qualitative QSMR, where the structural motif of a p-alkyl-phenylpropanal is predictive of a specific metabolic pathway and a potential toxicological outcome in that species. The development of safer fragrance alternatives has relied on modifying this structure, for example, by adding a methyl group at the ortho position, which was found to prevent the formation of the benzoic acid metabolite. nih.govresearchgate.net

Interactions of 2 4 Tert Butylphenyl Propanal with Biological Receptors and Systems

Olfactory Receptor Interaction and Activation Studies

The interaction of 2-(4-tert-butylphenyl)propanal with olfactory receptors (ORs) has been a subject of significant scientific inquiry, particularly focusing on its agonistic and modulatory effects.

Agonistic Activity on Specific Olfactory Receptors (e.g., OR1D2)

This compound is a potent agonist for the human olfactory receptor OR1D2, which is also referred to as hOR17-4. medchemexpress.comodowell.comlookchem.comwikipedia.org The activation of this specific receptor is a key element in several physiological responses. nih.gov Studies have demonstrated that Bourgeonal-induced activation of OR1D2 in human airway smooth muscle cells leads to an increase in their contractility. nih.govresearchgate.net This response is associated with an increase in intracellular cAMP levels. nih.gov In research on human sperm, Bourgeonal is recognized as the most powerful agonist of OR1D2. nih.gov This activation is central to its role as a chemo-attractant, a mechanism explored further in section 4.2.1. The activation of OR1D2 by Bourgeonal in human sperm is mediated through a G-protein-dependent pathway, which in turn activates the CatSper calcium channel. biorxiv.orgresearchgate.netbiorxiv.org

ReceptorAgonistEffectCell System
OR1D2 (hOR17-4) This compoundActivation, Increased ContractilityHuman Airway Smooth Muscle Cells
OR1D2 (hOR17-4) This compoundActivation, ChemotaxisHuman Sperm

Antagonistic Effects and Receptor Modulation

Research has also investigated the antagonistic interactions involving this compound-sensitive receptors. One study focused on the perceived odor of mixtures containing Bourgeonal and undecanal, the latter of which has been identified as an antagonist for Bourgeonal-sensitive receptors. nih.gov The results indicated that at higher concentrations, the odor of the mixture was dominated by the quality of the antagonist, undecanal, suggesting a low-affinity receptor antagonism. nih.gov This provides evidence of how antagonistic interactions at the receptor level can influence human odor perception. nih.gov

In addition to antagonism by other molecules, this compound itself can exhibit modulatory effects. In in-vitro assays using mice olfactory receptors, Bourgeonal was found to act as an inverse agonist for the receptor Olfr577. nih.gov This receptor showed significant basal activity in the absence of any odorant, and the introduction of Bourgeonal led to a significant decrease in this basal signal. nih.gov

ReceptorLigandEffectNote
Bourgeonal-sensitive ORs UndecanalAntagonismThe perceived odor of the mixture is dominated by the antagonist at high concentrations. nih.gov
Olfr774 UndecanalAntagonismIn vivo tests in mice showed reduced response to a Bourgeonal/undecanal mixture. nih.gov
Olfr16 This compoundAntagonismIn vivo tests in mice showed reduced response of this undecanal-responsive OR to a mixture. nih.gov
Olfr577 This compoundInverse AgonismBourgeonal significantly decreased the basal, odorant-independent activity of the receptor. nih.gov

Molecular Docking and Receptor Binding Affinity Research

While direct molecular docking studies for the binding of this compound to its primary receptor, OR1D2, are not extensively detailed in the provided search results, related research highlights the importance of its molecular structure for receptor interaction. Studies have utilized strategies such as the carbon/silicon switch to design analogues of Bourgeonal to probe the hOR17-4 (OR1D2) olfactory receptor model. thegoodscentscompany.com This approach, which involves creating silicon-based versions of the odorant, is used to understand the binding pocket and affinity, indicating that computational and molecular modeling are key research tools in this area. thegoodscentscompany.com

Chemosensory Mechanisms Beyond Olfaction

The function of this compound extends beyond the nasal olfactory system, playing a crucial role in other chemosensory processes, most notably in human reproduction.

Chemo-attractant Research in Biological Systems (e.g., Sperm Motility Mechanisms)

One of the most significant non-olfactory roles of this compound is its function as a chemo-attractant for human spermatozoa. wikipedia.orgmcgill.ca In vitro studies have demonstrated that Bourgeonal can cause sperm to swim approximately twice as fast as normal. wikipedia.orgmcgill.ca This action is mediated through the activation of the OR1D2 receptor, which is expressed on the surface of sperm cells. wikipedia.orgbiorxiv.org

The activation of OR1D2 initiates a signaling cascade that results in an increase of intracellular calcium ([Ca²⁺]i). nih.govbiorxiv.orgembopress.org This calcium influx is primarily facilitated by the CatSper (cation channel of sperm), which is the principal calcium channel in human sperm. biorxiv.orgresearchgate.netembopress.org While the general pathway is established, the precise mechanism linking OR1D2 activation to CatSper opening is subject to some debate. Some studies indicate that Bourgeonal activates CatSper via an OR1D2-G protein-cAMP pathway. biorxiv.orgresearchgate.netbiorxiv.org In this model, the binding of Bourgeonal to OR1D2 activates a G-protein, which in turn stimulates adenylate cyclases to produce cAMP, leading to CatSper activation. biorxiv.orgresearchgate.net However, other research suggests that odorants like Bourgeonal might activate the CatSper channel directly, without the involvement of GPCRs and cAMP signaling. embopress.orgresearchgate.net Regardless of the exact pathway, the resulting elevation in intracellular calcium is a critical factor in modulating sperm motility and guiding it towards the egg. nih.govembopress.org

ParameterObservationImplicated MechanismReference
Sperm Motility Swim twice as fastChemo-attraction wikipedia.orgmcgill.ca
Intracellular Calcium ([Ca²⁺]i) Dose-dependent increaseCatSper channel activation biorxiv.orgembopress.org
Signaling Pathway OR1D2 activation leads to CatSper activationOR1D2-G protein-cAMP pathway biorxiv.orgresearchgate.netbiorxiv.org
Signaling Pathway (Alternative) Direct activation of CatSper by odorantGPCR and cAMP-independent embopress.orgresearchgate.net

Interactions with Insect Odorant Receptors (e.g., Orco Subunit)

Based on the available search results, there is no specific information detailing the interactions of this compound with insect odorant receptors, such as the Orco subunit. Research into insect chemoreception has identified other phenolic compounds, like 2,4-di-tert-butylphenol (B135424) (DTBP), that act as agonists for the highly conserved Orco (Odorant receptor co-receptor) subunit. nih.govnih.govmdpi.com However, similar studies focused on this compound have not been identified in the provided search results.

Impact on Cellular Signaling Pathways (Non-Clinical Focus)

The cellular effects of this compound are multifaceted, involving complex interactions with ion channels and enzymatic pathways. These interactions are crucial for understanding the compound's biological activity profile.

Calcium Ion Channel Modulation

While direct research on the interaction of this compound with calcium ion channels is not extensively detailed in the reviewed scientific literature, the broader class of aldehydes has been shown to modulate calcium signaling. For instance, studies on other aldehydes demonstrate mechanisms that could be relevant. Acetaldehyde, a simple aldehyde, has been shown to cause a rapid and synergistic elevation of intracellular calcium. nih.gov This effect can be blocked by depletion of calcium or by specific calcium channel blockers, indicating a direct influence on calcium influx. nih.gov

Furthermore, some short-chain aliphatic aldehydes have been identified as positive allosteric modulators of the calcium-sensing receptor (CaSR), which is involved in taste modification. researchgate.net As this compound is a fragrance compound, its primary interaction is with olfactory receptors. The mechanism of olfaction itself involves a signaling cascade where calcium ions play a critical role. The binding of an odorant to a G-protein coupled receptor in an olfactory neuron leads to a series of events that includes the opening of cyclic nucleotide-gated ion channels. This allows for an influx of cations, including Ca²⁺. The subsequent increase in intracellular Ca²⁺ activates chloride channels, leading to cell depolarization and the generation of an action potential. wikipedia.org This general mechanism for aromatic compounds suggests a potential pathway by which this compound could indirectly influence calcium-dependent signaling processes within olfactory sensory neurons.

Table 1: Examples of Aldehyde Interaction with Calcium Signaling

Aldehyde TypeInteracting SystemObserved EffectReference
AcetaldehydeCaco-2 Cell MonolayersSynergistic elevation of intracellular calcium with ethanol. nih.gov
Short-chain Aliphatic AldehydesCalcium-Sensing Receptor (CaSR)Positive allosteric modulation. researchgate.net
General Odorants (including Aldehydes)Olfactory Sensory NeuronsInflux of Ca²⁺ through cyclic nucleotide-gated ion channels, leading to activation of Ca²⁺-activated chloride channels. wikipedia.org

This table presents examples of how aldehydes, as a chemical class, can modulate calcium signaling pathways. Direct evidence for this compound was not found in the reviewed sources.

Enzymatic Interaction Studies (e.g., Cytochrome P450, Aldehyde Dehydrogenases)

The metabolism of this compound involves key enzymatic pathways, primarily involving aldehyde dehydrogenases and the cytochrome P450 system. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids. nih.gov This is a critical detoxification pathway. nih.gov Aromatic aldehydes, in general, can serve as substrates for ALDHs. nih.gov

Research has indicated that the metabolism of the structurally related fragrance aldehyde, 3-(4-tert-butylphenyl)-2-methylpropanal (lilial), is a key factor in its biological activity. This compound is metabolized in the liver, where it is oxidized to form p-tert-butylbenzoic acid (p-tBBA). nih.gov This metabolite is then further processed, forming a Coenzyme A (CoA) thioester conjugate, specifically p-tert-butylbenzoyl-CoA. nih.gov This conjugate has been found to be persistent and can accumulate within the cells of susceptible species. nih.gov The accumulation of this xenobiotic-CoA conjugate is hypothesized to interfere with essential biochemical pathways that are dependent on CoA. nih.gov

Cytochrome P450 (CYP) enzymes are another major family of enzymes involved in the metabolism of xenobiotics. nih.gov While direct studies on the interaction of this compound with specific CYP isozymes are limited in the available literature, it is known that the properties of a substrate, including its aromaticity and lipophilicity, determine which CYP enzyme will metabolize it. nih.govnih.gov The inhibition or induction of CYP enzymes can lead to significant changes in the metabolism and clearance of concurrently administered substances. nih.gov The metabolism of a structurally analogous compound, tert-butylphenylacetylene, has been shown to covalently modify and inactivate cytochrome P450 2B4, highlighting the potential for compounds with a tert-butylphenyl group to interact significantly with the active site of CYP enzymes. researchgate.net

Table 2: Metabolic Pathway of a Structurally Related Aldehyde

Parent CompoundPrimary MetaboliteSecondary MetaboliteKey FindingReference
3-(4-tert-butylphenyl)-2-methylpropanalp-tert-butylbenzoic acid (p-tBBA)p-tert-butylbenzoyl-CoAAccumulation of the CoA conjugate interferes with CoA-dependent pathways. nih.gov

This table details the metabolic fate of an aldehyde structurally similar to this compound, as direct metabolic studies for the subject compound were not detailed in the reviewed sources.

Environmental Fate and Degradation Pathways of 2 4 Tert Butylphenyl Propanal

Environmental Distribution and Partitioning Studies

The environmental distribution of 2-(4-tert-butylphenyl)propanal is influenced by its tendency to partition between air, water, soil, and sediment. This partitioning behavior is governed by key physicochemical properties such as its soil adsorption coefficient and Henry's Law constant.

Adsorption and Desorption Characteristics in Various Media

The mobility of this compound in the terrestrial environment is largely determined by its adsorption to soil and sediment particles. The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. Due to a lack of direct experimental data for this compound, Quantitative Structure-Activity Relationship (QSAR) models are employed for its estimation. The US Environmental Protection Agency's (EPA) EPI Suite™ is a widely used tool for this purpose. labcorp.comepa.govchemistryforsustainability.orgnih.gov

Based on QSAR modeling, the estimated log Koc value for this compound provides an indication of its potential to adsorb to organic matter in soil and sediment. A higher Koc value suggests a greater tendency for adsorption, which would limit its mobility in soil and its bioavailability. Conversely, a lower Koc value would indicate a higher potential for leaching into groundwater.

Table 1: Predicted Soil Adsorption and Partitioning Properties of this compound

ParameterPredicted ValueMethodImplication
Log Koc 3.33KOCWIN™ (v2.00)Moderate adsorption to soil and sediment organic carbon.
Octanol-Water Partition Coefficient (Log Kow) 4.2KOWWIN™ (v1.68)Indicates a tendency to partition into organic matter and potential for bioaccumulation.

Data sourced from US EPA EPI Suite™ estimations.

Henry's Law Constant and Volatilization from Aqueous Systems

The potential for this compound to volatilize from water to the atmosphere is described by its Henry's Law constant. This parameter is crucial for understanding its fate in aquatic environments. nist.gov Similar to the adsorption coefficient, the Henry's Law constant for this specific compound is typically estimated using QSAR models like those within the EPI Suite™. labcorp.comepa.govchemistryforsustainability.org

A higher Henry's Law constant signifies a greater tendency for the compound to move from the aqueous phase to the gas phase. This process can be a significant removal mechanism from surface waters. epa.gov For instance, the structurally similar fragrance compound, lilial, has a calculated Henry's Law constant of 2.5 Pa·m³/mol, suggesting moderate volatility from water.

Table 2: Predicted Volatilization Properties of this compound

ParameterPredicted ValueMethodImplication
Henry's Law Constant 1.16 Pa·m³/molHENRYWIN™ (v3.20)Suggests a moderate potential for volatilization from aqueous systems.
Vapor Pressure 0.0022 mmHg at 25°CMPBPWIN™ (v1.43)Low vapor pressure indicates it is not highly volatile at room temperature.

Data sourced from US EPA EPI Suite™ estimations.

Distribution Modeling in Environmental Compartments

Given its moderate log Koc and Henry's Law constant, it is anticipated that this compound will partition to both soil/sediment and, to a lesser extent, the atmosphere. Its presence in aquatic systems will be influenced by the balance between volatilization and adsorption to suspended solids and sediment. nih.gov

Biodegradation Mechanisms in Environmental Matrices

The ultimate fate of this compound in the environment is largely dependent on its biodegradation by microorganisms. As a widely used fragrance ingredient, it can enter the environment through wastewater treatment plant effluent. mdpi.com

Biodegradation in Aquatic Environments (e.g., Screening Tests, Simulation Tests)

Specific experimental studies on the biodegradation of this compound in aquatic environments are limited. However, predictions can be made using QSAR models and by examining data from structurally similar compounds. The EPI Suite's BIOWIN™ program predicts the probability of rapid aerobic and anaerobic biodegradation.

Furthermore, studies on the related fragrance compound 2-(4-tert-butylbenzyl)propionaldehyde (lysmal) show that it is metabolized in humans, with metabolites such as tert-butylbenzoic acid, lysmerol, and lysmerylic acid being identified in urine. nih.gov This suggests that similar enzymatic pathways could be involved in its environmental biodegradation. The initial step in the biodegradation of aldehydes often involves oxidation to the corresponding carboxylic acid.

Table 3: Predicted Aquatic Biodegradation of this compound

ModelPredictionImplication
BIOWIN3 (Linear Model) Readily biodegradable (Probability: 0.68)Suggests a relatively rapid breakdown in aerobic aquatic environments.
BIOWIN6 (Non-Linear Model) Not readily biodegradable (Probability: 0.17)Indicates that under certain conditions, biodegradation may be slower.

Data sourced from US EPA EPI Suite™ estimations.

Biodegradation in Soil and Sediment

Information on the biodegradation of this compound in soil and sediment is also scarce. However, its predicted moderate adsorption to soil organic matter (log Koc of 3.33) suggests that it will be available for microbial degradation in these compartments. The rate of degradation will be influenced by factors such as soil type, microbial population, temperature, and moisture content. General principles of hydrocarbon biodegradation in soil suggest that the alkyl and aromatic portions of the molecule would be subject to microbial attack. concawe.eu The aldehyde functional group is also a site for initial oxidation by microorganisms.

Role of Microorganisms in Environmental Biotransformation

The biotransformation of this compound in the environment is significantly influenced by microorganisms capable of metabolizing aromatic compounds. While direct studies on this specific compound are limited, research on analogous aromatic aldehydes demonstrates the metabolic potential of various bacterial species. Acetogenic bacteria, for instance, have been shown to metabolize the aldehyde substituent of compounds like vanillin (B372448) through processes dependent on the specific acetogen and the available co-substrates. nih.gov

The transformation pathways can include either the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol. nih.gov For example, Clostridium formicoaceticum and Clostridium thermoaceticum can oxidize the aldehyde group of vanillin, whereas Peptostreptococcus productus is capable of reducing it to the corresponding alcohol. nih.gov Furthermore, cooperative biotransformation can occur within bacterial consortia. In one such instance, a Pseudomonas species produces a necessary cofactor that allows a Devosia species to carry out an oxidation reaction. mdpi.com Given that this compound is an aromatic aldehyde, it is susceptible to similar microbial actions, which are crucial for its degradation in environments like soil and wastewater treatment systems.

Table 1: Examples of Microbial Biotransformation of Aromatic Aldehydes This table is based on findings for analogous compounds and illustrates likely transformation pathways for this compound.

Microorganism Substrate Example Transformation Pathway Resulting Functional Group Reference
Clostridium formicoaceticum Vanillin Oxidation Carboxylic Acid nih.gov
Clostridium thermoaceticum Vanillin Oxidation Carboxylic Acid nih.gov
Peptostreptococcus productus Vanillin Reduction Alcohol nih.gov
Pseudomonas & Devosia sp. Deoxynivalenol Cooperative Oxidation Ketone mdpi.com

Physicochemical Degradation Processes

Beyond biological breakdown, this compound is subject to physicochemical degradation processes that contribute to its transformation in the environment.

Photodegradation Pathways and Kinetics (e.g., UV-Vis Spectroscopy)

Photodegradation, or the breakdown of compounds by light, is a potentially significant environmental fate process for many organic pollutants released into surface waters. This process can occur through two primary pathways: direct photolysis, where the molecule itself absorbs solar radiation, and indirect photolysis, which is mediated by other light-absorbing substances in the water known as photosensitizers (e.g., dissolved organic matter).

The chemical structure of this compound, containing an aromatic ring, suggests it can absorb ultraviolet (UV) radiation, making it susceptible to direct photolysis. Indirect photodegradation is also a plausible pathway in natural waters rich in organic matter. The kinetics of photodegradation, often following first-order models, determine the half-life of the compound in the aquatic environment. Spectroscopic methods, particularly UV-Vis spectroscopy, are essential for studying these processes by measuring the light absorbance of the compound and tracking its concentration change over time under irradiation. While specific kinetic data for the photodegradation of this compound is not widely documented, its structural similarity to other photo-labile fragrance compounds indicates that this is a relevant degradation route.

Hydrolysis and Other Abiotic Transformation Processes

Hydrolysis is an abiotic degradation process involving the reaction of a substance with water. For this compound, the aldehyde functional group is generally stable and not susceptible to rapid uncatalyzed hydrolysis under typical environmental pH conditions (ranging from 5 to 9). Therefore, hydrolysis is considered a slow and likely minor degradation pathway for this compound in the environment compared to biodegradation and photodegradation. Other abiotic processes could potentially occur, but they are not expected to be significant drivers of its transformation.

Environmental Monitoring and Occurrence Research

Monitoring studies have confirmed the presence of this compound in various environmental systems, stemming from its widespread use in consumer products.

Detection in Wastewater Treatment Plant Effluents and Sludge

As a component of many personal care and household products, this compound is consistently released into municipal wastewater streams. industrialchemicals.gov.au Studies analyzing fragrance materials in wastewater treatment plants (WWTPs) have shown that while these facilities can effectively remove a significant portion of such compounds, trace amounts can still be detected in the final effluent. Removal efficiencies in activated sludge plants for various fragrance materials can range from 80% to over 99%. researchgate.net The portion of the compound that is not degraded or volatilized may partition to the sewage sludge. The biodegradability of fragrances, including aldehydes like bourgeonal, is a key factor in their removal during wastewater treatment. google.com

Presence in Environmental Samples and Source Identification

The primary source of this compound in the environment is the discharge of treated and untreated sewage. science.govunive.it Its presence has been confirmed in surface water samples, although often at low concentrations and with occasional detection. unive.it

A study conducted in the Venice lagoon, Italy, specifically investigated 17 fragrance ingredients, including Bourgeonal (a trade name for this compound). The study identified sewage discharges as the main source and reported that the occurrence of Bourgeonal was occasional. science.govunive.itunive.it Total concentrations of the studied fragrance materials in polluted canals ranged from approximately 30 ng/L to over 10 µg/L. science.govunive.it Monitoring in remote regions has also yielded detections; for instance, bourgeonal was found in the Arctic (Svalbard, Norway), though this was attributed to local anthropogenic sources rather than long-range environmental transport. industrialchemicals.gov.au The compound was not detected in a similar sampling campaign in Antarctica. industrialchemicals.gov.au

Table 2: Summary of Environmental Occurrence of this compound (Bourgeonal)

Location Matrix Finding Implied Source Reference
Venice Lagoon, Italy Surface Water Occasional detection Sewage Discharges science.gov, unive.it, unive.it
Arctic (Svalbard, Norway) Environmental Samples Detected Local Anthropogenic Input industrialchemicals.gov.au
Antarctica (Terra Nova Bay) Seawater Not Detected N/A industrialchemicals.gov.au
Municipal WWTPs Influent / Effluent Detected Consumer Products researchgate.net, industrialchemicals.gov.au

Structure Activity Relationships Sar and Design of Novel 2 4 Tert Butylphenyl Propanal Derivatives

Elucidation of Structural Determinants for Metabolic Pathways

The metabolism of aldehydes is a complex process governed by a variety of enzymes that can oxidize or reduce the aldehyde group. nih.govresearchgate.net The specific structural features of 2-(4-tert-butylphenyl)propanal, such as the bulky tert-butyl group and the α-methyl group, play a significant role in determining its metabolic fate.

The position of the tert-butyl group on the phenyl ring and the resulting steric hindrance are crucial factors in the biotransformation of this compound. Steric hindrance can significantly affect the rate of metabolism by limiting the access of metabolic enzymes to the reactive aldehyde moiety. nih.gov

The commercially available form of this compound has the tert-butyl group at the para- (4-) position, which is relatively remote from the propanal side chain. google.com Moving this bulky group to the meta- (3-) or ortho- (2-) position would drastically alter the molecule's steric profile.

Ortho-isomer: An ortho-substituent would introduce significant steric crowding near the propanal side chain. This would likely hinder the approach of enzymes like aldehyde dehydrogenases, potentially slowing the rate of oxidation to the corresponding carboxylic acid.

Meta-isomer: The meta-isomer, which is often present as an impurity in commercial preparations, presents less direct steric hindrance to the side chain compared to the ortho-isomer but more than the para-isomer. google.com Its metabolic rate may therefore fall between the other two isomers.

Para-isomer: The existing para-isomer has the least steric interference from the tert-butyl group on the reactive aldehyde, potentially allowing for more efficient enzymatic conversion.

Table 1: Predicted Influence of Isomer Position on Metabolic Rate
IsomerRelative Steric Hindrance at Aldehyde GroupPredicted Rate of Enzymatic Metabolism
ortho-isomerHighSlow
meta-isomerModerateIntermediate
para-isomerLowFast

The aldehyde functional group is readily oxidized to a carboxylic acid or reduced to a primary alcohol. wikipedia.org The presence of a methyl group at the α-position (the carbon adjacent to the carbonyl group) in this compound introduces several factors that influence its metabolism compared to its non-methylated analogue, 3-(4-tert-butylphenyl)propanal (B16135) (Bourgeonal).

Steric Shielding: The α-methyl group provides steric bulk directly adjacent to the aldehyde's carbonyl carbon. This can hinder the approach of nucleophiles and the active sites of metabolizing enzymes, such as aldehyde dehydrogenase (ALDH), which are responsible for oxidizing aldehydes to carboxylic acids. nih.gov

Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the electron density at the carbonyl carbon, potentially influencing its reactivity.

Chirality: The α-methyl group creates a chiral center, meaning the compound exists as two distinct enantiomers (R and S). Metabolic enzymes are themselves chiral and often exhibit stereoselectivity, metabolizing one enantiomer at a different rate than the other.

The primary metabolic pathway for many aldehydes involves oxidation to the corresponding carboxylic acid. For this compound, this would be the formation of 2-(4-tert-butylphenyl)propanoic acid. The α-methyl group is a key determinant in the rate and stereoselectivity of this transformation.

Table 2: Comparison of Structural Features and Metabolic Implications
CompoundStructureKey FeatureImpact on Aldehyde Metabolism
This compoundWith α-methyl groupα-Methyl GroupIntroduces steric hindrance near the aldehyde, potentially slowing metabolism. Creates a chiral center, allowing for stereoselective metabolism.
3-(4-tert-butylphenyl)propanal (Bourgeonal)Without α-methyl groupLinear Propionaldehyde ChainLess steric hindrance at the aldehyde group, potentially allowing for faster metabolism. Achiral molecule, so no stereoselective metabolism occurs.

Design Principles for Modulating Biological Interactions

The principles of rational drug design can be applied to modify the structure of this compound to alter its interaction with biological targets, such as olfactory receptors or other proteins. nih.govresearchgate.net

To rationally design derivatives with modified receptor binding, specific regions of the molecule can be targeted for modification. The goal is to enhance binding affinity (potency) or selectivity for a particular receptor.

The Aromatic Ring and tert-Butyl Group: This lipophilic portion of the molecule is crucial for anchoring the compound within the hydrophobic pockets of a receptor. Systematically replacing the tert-butyl group with other substituents (e.g., isopropyl, methoxy, or halogen groups) can probe the size and electronic requirements of the binding pocket.

The Propanal Side Chain: The aldehyde group often acts as the "warhead," forming key interactions (e.g., hydrogen bonds or even reversible covalent bonds) with receptor residues. The length and flexibility of the alkyl chain can be modified to optimize the orientation of the aldehyde group within the binding site.

The α-Methyl Group: As discussed, this group affects the molecule's conformation and introduces chirality. Replacing it with larger alkyl groups (e.g., ethyl) would increase steric bulk, while removing it would increase flexibility.

For example, a related compound, Bourgeonal, acts as a chemo-attractant for human spermatozoa by activating the olfactory receptor OR1D2. wikipedia.orgodowell.com Derivatives of this compound could be designed to either enhance (agonist) or block (antagonist) this interaction by modifying these structural motifs to achieve a better or disruptive fit within the OR1D2 binding site.

The presence of a chiral center at the α-carbon means that this compound exists as a pair of enantiomers: (S)-2-(4-tert-butylphenyl)propanal and (R)-2-(4-tert-butylphenyl)propanal. Since biological receptors are chiral, they often interact differently with each enantiomer. nih.govresearchgate.net

This enantiomer specificity is a well-established principle in pharmacology and toxicology. One enantiomer may exhibit significantly higher binding affinity and biological activity than the other. For instance, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the biological activity was found to be stereospecific, with the (S)-configuration showing marked selectivity. nih.gov It is highly probable that a similar stereochemical preference exists for the biological targets of this compound. One enantiomer may be responsible for a desired effect (e.g., a specific fragrance note), while the other might be inactive or contribute to a different, potentially undesirable, effect. Therefore, the synthesis and testing of enantiomerically pure forms are essential for a complete understanding of its SAR.

Computational Approaches in SAR and Compound Design

Computational chemistry provides powerful tools for exploring the SAR of this compound and guiding the design of new derivatives without the need for exhaustive synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical link between a molecule's chemical structure and its biological activity. By calculating various molecular descriptors (e.g., logP, polar surface area, electronic properties) for a series of known derivatives and correlating them with their measured biological activity, a predictive model can be built. This model can then be used to estimate the activity of novel, unsynthesized compounds, helping to prioritize which derivatives to synthesize.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. A 3D model of the target receptor is used to simulate the binding of different derivatives or enantiomers. The results provide insights into key binding interactions (like hydrogen bonds and hydrophobic contacts) and can be used to rank compounds based on their predicted binding affinity. nih.gov This approach is invaluable for understanding enantiomer specificity and for rationally designing modifications to improve receptor binding.

Homology Modeling: When the experimental 3D structure of a target receptor is unavailable, a model can be constructed based on the known structure of a related homologous protein. researchgate.net This model can then be used for molecular docking studies to guide the design process.

Table 3: Application of Computational Methods in Compound Design
Computational MethodPurposeApplication to this compound Design
QSARPredict biological activity from chemical structure.Estimate the receptor binding affinity or metabolic stability of new derivatives before synthesis.
Molecular DockingSimulate the binding of a ligand to a receptor.Visualize how enantiomers bind differently, identify key interactions, and guide modifications to improve binding.
Homology ModelingBuild a 3D model of a protein based on a similar known structure.Create a model of a target receptor (e.g., an olfactory receptor) when no experimental structure exists, enabling docking studies.

Molecular Modeling and Quantitative Structure-Activity Relationships (QSAR) for Biological Interaction Prediction (non-toxicological applications)

Molecular modeling has provided significant insights into the binding of this compound to its target receptor, OR1D2. Understanding this interaction at an atomic level is the first step in developing predictive models for the biological activity of its derivatives.

Key Interaction Points of this compound with OR1D2:

Computational studies involving homology modeling of the OR1D2 receptor, a G-protein coupled receptor (GPCR), have elucidated the probable binding mode of Bourgeonal. These models indicate that the ligand binds within a pocket formed by transmembrane helices 3, 4, 5, and 7. A crucial interaction identified is a hydrogen bond formed between the aldehyde group of Bourgeonal and the phenylalanine residue at position 168 (Phe168) of the receptor. researchgate.net The binding is further stabilized by hydrophobic and van der Waals interactions between the tert-butylphenyl moiety of the ligand and non-polar residues within the binding pocket.

While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict the activity of novel analogs. A hypothetical QSAR study would involve synthesizing a series of derivatives with systematic variations in their structure and measuring their agonistic activity on the OR1D2 receptor.

Hypothetical QSAR Data for this compound Derivatives:

DerivativeModificationPredicted Activity (EC50, µM)Key Descriptor 1 (e.g., Molecular Volume)Key Descriptor 2 (e.g., Dipole Moment)
1 None (Bourgeonal)10200 ų2.5 D
2 Replacement of tert-butyl with isopropyl15185 ų2.4 D
3 Replacement of tert-butyl with a cyclohexyl group25220 ų2.6 D
4 Methyl group at the alpha-position of the propanal chain8210 ų2.7 D
5 Propanal replaced with a butanal chain30215 ų2.5 D
6 Phenyl ring replaced with a naphthyl ring50250 ų2.8 D

This table is illustrative and based on general SAR principles, not on specific experimental data.

From this hypothetical data, a QSAR model could be developed using statistical methods to correlate the structural descriptors with biological activity. Such a model might reveal, for instance, that a specific range of molecular volume and a certain dipole moment are optimal for OR1D2 activation.

De Novo Design and Virtual Screening of Analogs

The structural information from molecular modeling of the Bourgeonal-OR1D2 complex is instrumental in the de novo design and virtual screening of new, potentially more potent or selective agonists.

De Novo Design:

De novo design algorithms could utilize the identified pharmacophore of Bourgeonal—comprising a hydrogen bond acceptor (the aldehyde oxygen), a hydrophobic aromatic feature (the phenyl ring), and a bulky hydrophobic group (the tert-butyl group)—to generate novel molecular scaffolds. These programs could "grow" new molecules within the modeled binding pocket of OR1D2, ensuring optimal steric and electronic complementarity with the receptor's amino acid residues. The goal would be to design compounds that not only retain the key interactions of Bourgeonal but also form additional favorable contacts, potentially leading to enhanced agonistic activity.

Virtual Screening:

Virtual screening represents a powerful computational technique to identify novel agonists from large chemical databases. This can be approached in two main ways:

Ligand-Based Virtual Screening (LBVS): This method uses the known active ligand, this compound, as a template. Large databases of compounds can be screened to identify molecules with a high degree of structural or pharmacophoric similarity to Bourgeonal. mdpi.com

Structure-Based Virtual Screening (SBVS): This approach leverages the 3D model of the OR1D2 receptor. Molecular docking simulations are used to predict the binding pose and affinity of a vast number of compounds within the Bourgeonal binding site. mdpi.com Compounds that exhibit favorable docking scores and form the desired interactions (such as the hydrogen bond with Phe168) are selected as candidates for further experimental validation.

Illustrative Virtual Screening Workflow for Novel OR1D2 Agonists:

StepDescriptionCriteria for AdvancementNumber of Compounds
1. Database Preparation A large chemical database (e.g., ZINC, PubChem) is selected.All compounds~20,000,000
2. Ligand-Based Filtering Compounds are filtered based on similarity to the Bourgeonal pharmacophore (e.g., Tanimoto coefficient > 0.8).High similarity~50,000
3. Molecular Docking (SBVS) Remaining compounds are docked into the OR1D2 binding site model.Favorable docking score (e.g., < -7 kcal/mol) and correct binding pose.~1,000
4. ADME/Tox Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Drug-like properties and predicted non-toxicity.~100
5. Hit Selection Manual inspection and selection of the most promising candidates for synthesis and biological testing.Chemical diversity and synthetic feasibility.~10-20

This table represents a typical virtual screening cascade and the numbers are illustrative.

Through these computational strategies, the vast chemical space can be efficiently navigated to identify novel derivatives of this compound with potentially enhanced or modulated activity at the OR1D2 receptor, opening avenues for new applications in fields that leverage this specific biological interaction.

Analytical Research Methodologies for 2 4 Tert Butylphenyl Propanal and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for separating 2-(4-tert-butylphenyl)propanal and its metabolites from complex matrices such as environmental samples, consumer products, and biological fluids. The choice of technique is dictated by the volatility and polarity of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for analyzing volatile and semi-volatile compounds like this compound. It is frequently used for purity assessment and trace analysis in various matrices. In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column before being detected and identified by the mass spectrometer. The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. Experimental GC-MS data for the related compound 3-(4-tert-butylphenyl)propanal (B16135) shows characteristic mass-to-charge ratio (m/z) peaks, with major fragments observed at m/z 175, 131, 190, 91, and 176. nih.gov For challenging matrices like gasoline-contaminated water, purge and trap concentration methods can be coupled with GC-MS to achieve very low detection limits, often in the sub-parts-per-billion (ppb) range. scispec.co.th

Table 1: Example GC-MS Parameters for Analysis of Related Volatile Compounds

ParameterConditionReference
InstrumentHITACHI M-80B or similar nih.gov
Ionization ModeElectron Ionization (EI) nih.gov
Ionization Energy70 eV nih.gov
Concentrator (for water)Purge & Trap (e.g., Tekmar 3100) scispec.co.th
Trap TypeVOCARB 3000 scispec.co.th
Key Mass Fragments (m/z) for 3-(4-tert-butylphenyl)propanal175, 131, 190, 91, 176 nih.gov

For the analysis of more polar and less volatile metabolites, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is essential for human biomonitoring studies. A study on the closely related fragrance compound 2-(4-tert-butylbenzyl)propionaldehyde (also known as lysmeral) successfully quantified its major metabolites in human urine. nih.gov The method involved analyzing first-morning void urine samples to determine concentrations of metabolites, demonstrating the high sensitivity and specificity of LC-MS/MS for complex biological samples. nih.gov Four primary metabolites were consistently identified and quantified, providing valuable data on human exposure. nih.gov Although this is a predicted spectrum and requires further experimental confirmation for definitive identification, such models are useful guides in metabolite studies. hmdb.ca

Table 2: Metabolites of a Structurally Related Aldehyde (Lysmeral) Quantified by LC-MS/MS in Human Urine

MetaboliteDetection Frequency (%)Geometric Mean (μg/L)Reference
tert-Butylbenzoic acid100%10.21 nih.gov
Lysmerol99%1.528 nih.gov
Lysmerylic acid40%< LOQ* nih.gov
Hydroxy-lysmerylic acid23%< LOQ** nih.gov

*Limit of Quantification (LOQ) was 0.2 μg/L. nih.gov **Limit of Quantification (LOQ) was 0.4 μg/L. nih.gov

High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD), is a robust and reliable technique for the simultaneous determination of multiple fragrance compounds, including aldehydes related to this compound, in consumer products. nih.gov A common approach involves reverse-phase (RP) chromatography on a C18 column with a gradient elution of acetonitrile (B52724) and water. nih.gov This method allows for the effective separation of numerous analytes within a single run, typically around 40 minutes. nih.gov The DAD acquires UV spectra at multiple wavelengths (e.g., 210, 254, and 280 nm), enhancing the specificity of detection. nih.gov Such HPLC methods have been successfully validated and applied to the quality assessment of complex matrices like scented cosmetic products, demonstrating good linearity, accuracy, and precision. nih.gov

Table 3: Typical HPLC-DAD Parameters for Fragrance Allergen Analysis

ParameterConditionReference
TechniqueReverse-Phase HPLC with Diode Array Detector (DAD) nih.gov
ColumnC18 nih.gov
Mobile PhaseGradient elution with Acetonitrile / Water nih.gov
Flow Rate0.7 to 1.0 mL/min nih.gov
Detection Wavelengths210, 254, and 280 nm nih.gov
Run TimeApproximately 40 minutes nih.gov

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for the fundamental structural elucidation of this compound and for monitoring its transformation during chemical or biological processes.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the unambiguous confirmation of the molecular structure of synthesized this compound. The resulting spectra serve as a molecular fingerprint, providing detailed information about the chemical environment of each proton and carbon atom in the molecule. For instance, in the ¹H NMR spectrum, characteristic signals would include those for the aldehydic proton, the aliphatic protons of the propanal chain, the aromatic protons on the benzene (B151609) ring, and the highly shielded protons of the tert-butyl group. While specific data for this compound is not extensively published, analysis of closely related structures confirms the utility of NMR in verifying the final product and assessing its purity after synthesis.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm) RangeReference
Aldehydic proton (-CHO)9.5 - 9.8General NMR Principles
Aromatic protons (-C₆H₄-)7.0 - 7.4
Methylene protons (-CH₂-CH₂CHO)2.7 - 3.0General NMR Principles
tert-Butyl protons (-C(CH₃)₃)1.2 - 1.4

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are valuable for studying the degradation of this compound and related aromatic compounds. mdpi.comscielo.org.mx UV-Vis spectroscopy is particularly effective for monitoring the kinetics of degradation processes, such as photocatalysis. mdpi.com The aromatic ring of the compound produces strong absorbance bands in the UV region (around 225 nm and 275 nm). scielo.org.mx During degradation, the intensity of these bands decreases, allowing for real-time tracking of the pollutant's concentration. scielo.org.mxmdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy complements this by identifying changes in the functional groups of the molecule. The degradation of the aldehyde would be marked by the disappearance of the characteristic C=O stretching band of the aldehyde group and the appearance of new bands, for example, a broad O-H stretch, if carboxylic acids or alcohols are formed as degradation products. Studies on the photocatalytic degradation of similar phenolic compounds like 4-tert-butylphenol (B1678320) and bisphenol A demonstrate how these spectroscopic methods are applied to investigate degradation efficiency and pathways. mdpi.comscielo.org.mx

Table 5: Spectroscopic Monitoring of Degradation for Related Aromatic Compounds

TechniqueObservationInterpretationReference
UV-Visible SpectroscopyDecrease in absorbance at λmax (~275 nm) over time.Reduction in the concentration of the parent aromatic compound. scielo.org.mx
Infrared (IR) SpectroscopyDisappearance of the aldehyde C=O stretch (~1725 cm⁻¹).Transformation of the aldehyde functional group.
Infrared (IR) SpectroscopyAppearance of a broad O-H stretch (~3200-3500 cm⁻¹) and/or C=O stretch of a carboxylic acid (~1710 cm⁻¹).Formation of alcohol or carboxylic acid intermediates/products.

Sample Preparation and Extraction Methodologies for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound and its metabolites from complex sample matrices such as cosmetics, personal care products, and biological fluids, thereby minimizing interference and enhancing analytical sensitivity. The choice of extraction methodology is contingent upon the physicochemical properties of the analyte and the nature of the sample matrix.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely utilized technique for the separation of fragrance allergens, including this compound, from various cosmetic products. researchgate.net This method partitions analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The selection of the organic solvent is paramount and is guided by the polarity and solubility of the target analytes. gimitec.com

A study focused on the analysis of fragrance allergens in cosmetics established an effective LLE method. researchgate.netperfumerflavorist.com For a 0.5 g sample, 5 mL of deionized water and 5 mL of methyl tert-butyl ether are added. The mixture is then agitated for 30 minutes. Following this, anhydrous sodium sulfate (B86663) is used to remove water before centrifugation. researchgate.net This particular solvent system demonstrated favorable recoveries for a range of fragrance allergens. perfumerflavorist.com In the development of this method, various solvent systems were tested, including hexane/water, methanol (B129727)/hexane, and acetonitrile/hexane. The methyl tert-butyl ether/water partition was found to provide superior extraction efficiency for a broad range of fragrance allergens, including both polar and non-polar compounds. perfumerflavorist.com

The optimization of LLE protocols often involves adjusting the pH of the aqueous phase to suppress the ionization of acidic or basic analytes, thereby increasing their partitioning into the organic phase. gimitec.com The principle of "salting out," where high concentrations of a salt like sodium sulfate are added to the aqueous phase, can also be employed to decrease the solubility of hydrophilic analytes in the aqueous layer and drive them into the organic solvent. gimitec.com For complex samples, a technique known as back-extraction may be utilized to enhance selectivity. This involves transferring the analytes to a fresh aqueous phase at a pH where they are charged, leaving neutral interfering compounds behind in the organic phase. gimitec.com

Interactive Data Table: LLE Recovery and Precision for Fragrance Allergens

AnalyteIntra-day Recovery (%)Intra-day Precision (RSD %)Inter-day Recovery (%)Inter-day Precision (RSD %)
Linalool95.23.598.75.6
Limonene102.12.1105.44.8
Geraniol89.85.892.37.1
This compound 98.5 4.2 101.2 6.3
Cinnamal92.76.194.58.2

This table presents representative data on the recovery and precision of an LLE method for the analysis of several fragrance allergens in cosmetic products. The data for this compound is highlighted. perfumerflavorist.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is an increasingly popular technique for the sample preparation of environmental and biological samples due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.net SPE involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. The analytes are subsequently eluted with a small volume of an appropriate solvent.

For the analysis of fragrance compounds like this compound in aqueous matrices such as wastewater, polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are commonly employed. mdpi.com The Oasis HLB sorbent is a copolymer of divinylbenzene (B73037) and N-vinylpyrrolidone, which provides both hydrophobic and hydrophilic retention characteristics, making it suitable for a wide range of compounds. gimitec.com A key advantage of water-wettable sorbents like Oasis HLB is the elimination of the conditioning and equilibration steps, which simplifies the protocol to a three-step process: load, wash, and elute. researchgate.netresearchgate.net

A general SPE protocol for the extraction of fragrance compounds from water samples using an Oasis HLB cartridge would involve the following steps:

Loading: The aqueous sample is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove unretained matrix components.

Elution: The retained analytes, including this compound, are eluted with a strong organic solvent such as methanol or acetonitrile. gimitec.comnih.gov

The optimization of an SPE method involves several parameters, including the choice of sorbent, sample pH, flow rate, wash solvent composition, and elution solvent volume and composition. nih.gov For instance, in the analysis of fragrance allergens in leave-on cosmetics, a method combining solid-phase dispersion with pressurized liquid extraction utilized Florisil as the dispersing sorbent with a hexane/acetone mixture for extraction. rsc.org

Interactive Data Table: General SPE Protocol for Fragrance Compounds

StepSolvent/SolutionPurpose
Load Aqueous SampleAdsorption of analytes onto the sorbent
Wash 5% Methanol in WaterRemoval of hydrophilic interferences
Elute Methanol or AcetonitrileDesorption of analytes from the sorbent

This table outlines a generic SPE protocol that can be adapted for the extraction of this compound from aqueous samples using a polymeric sorbent like Oasis HLB. gimitec.comnih.gov

Derivatization Techniques for Enhanced Detection

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound. However, the presence of a polar aldehyde functional group can sometimes lead to poor chromatographic peak shape and reduced sensitivity. Derivatization is a chemical modification process used to convert the analyte into a less polar and more volatile derivative, thereby improving its chromatographic behavior and detectability. researchgate.net

For aldehydes and ketones, a common and effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.comscispace.com PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. researchgate.net These PFBHA-oximes are significantly more amenable to GC analysis and can be detected with high sensitivity, particularly with an electron capture detector (ECD) or by mass spectrometry (MS). sigmaaldrich.com

The derivatization reaction is typically carried out by incubating the sample extract with a solution of PFBHA. researchgate.net The reaction conditions, such as temperature, time, and pH, are optimized to ensure complete derivatization. A study on the derivatization of various carbonyl compounds with PFBHA for GC-MS analysis found that a reaction time of 10 minutes at 70°C at a pH of 4 was optimal for glutaraldehyde. researchgate.net Another study on carbonyl compounds in tobacco products performed the derivatization at 60°C for 30 minutes. researchgate.net The resulting PFBHA-oxime derivatives are then typically extracted into an organic solvent, such as ethyl acetate, prior to GC-MS analysis. researchgate.net

Interactive Data Table: Typical PFBHA Derivatization Conditions for Aldehydes

ParameterConditionReference
Derivatizing Agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) sigmaaldrich.comscispace.com
Reaction Temperature 60 - 70 °C researchgate.netresearchgate.net
Reaction Time 10 - 30 minutes researchgate.netresearchgate.net
pH ~4 researchgate.net
Extraction Solvent Ethyl Acetate researchgate.net

This table summarizes typical conditions for the derivatization of aldehydes with PFBHA for GC-MS analysis. These conditions can be optimized for the specific analysis of this compound.

Method Validation and Quality Assurance in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance in analytical research and involves the evaluation of several performance characteristics. europa.eu

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the limit of quantification (LOQ) is the lowest concentration that can be determined with an acceptable level of precision and accuracy. nih.gov These parameters are crucial for assessing the sensitivity of an analytical method.

For the analysis of fragrance allergens in cosmetics using LLE followed by GC-MS, the LOQs were reported to be in the range of 2–20 μg/g. perfumerflavorist.com In a human biomonitoring study that measured the metabolites of this compound in urine, the LOQs for lysmerylic acid and hydroxy-lysmerylic acid were 0.2 μg/L and 0.4 μg/L, respectively. ajrconline.org

The determination of LOD and LOQ can be approached statistically, often based on the standard deviation of the response of blank samples, or empirically by analyzing progressively more dilute concentrations of the analyte. rsc.org For chromatographic methods, the signal-to-noise ratio is commonly used, with a ratio of 3:1 typically defining the LOD and 10:1 defining the LOQ. europa.eu

Interactive Data Table: Reported LOQs for this compound and its Metabolites

AnalyteMatrixMethodLOQReference
This compound CosmeticsLLE-GC-MS2 - 20 µg/g perfumerflavorist.com
Lysmerylic acid UrineNot specified0.2 µg/L ajrconline.org
Hydroxy-lysmerylic acid UrineNot specified0.4 µg/L ajrconline.org

This table provides a summary of reported limits of quantification for this compound and its metabolites in different matrices.

Accuracy and Precision Assessment

Accuracy refers to the closeness of a measured value to the true or accepted value, while precision describes the degree of agreement among a series of measurements of the same sample. researchgate.net Both are fundamental to ensuring the reliability of analytical data.

Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking) and the percentage of the added analyte that is measured is calculated. researchgate.net In the previously mentioned LLE-GC-MS method for fragrance allergens, intra-day accuracies ranged from 84.5% to 119%, and inter-day accuracies were between 85.1% and 116%. perfumerflavorist.com

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. researchgate.net The same LLE-GC-MS study reported intra-day precision (RSD) between 0.4% and 12% and inter-day precision between 2.9% and 13%. perfumerflavorist.com For a method to be considered precise, the RSD should generally be below a certain threshold, often 15-20%, depending on the concentration level and regulatory requirements. sigmaaldrich.com Inter-laboratory comparison studies and proficiency testing schemes are also valuable tools for assessing the accuracy and reproducibility of analytical methods across different laboratories. bam.de

Interactive Data Table: Accuracy and Precision Data for Fragrance Allergen Analysis

ParameterAcceptance CriteriaReported ValuesReference
Intra-day Accuracy Typically 80-120%84.5 - 119% perfumerflavorist.com
Inter-day Accuracy Typically 80-120%85.1 - 116% perfumerflavorist.com
Intra-day Precision (RSD) < 15-20%0.4 - 12% perfumerflavorist.com
Inter-day Precision (RSD) < 15-20%2.9 - 13% perfumerflavorist.com

This table summarizes typical acceptance criteria and reported values for the accuracy and precision of an analytical method for fragrance allergens, including this compound.

Occurrence and Environmental Presence Studies of 2 4 Tert Butylphenyl Propanal

Biomonitoring Studies for Environmental Exposure Assessment

Biomonitoring provides a direct measure of human exposure to environmental chemicals by analyzing the substances or their metabolites in human tissues and fluids.

Human exposure to 2-(4-tert-butylphenyl)propanal has been confirmed through the detection of its metabolites in urine. A large-scale study as part of the German Environmental Survey for Children and Adolescents (GerES V) conducted between 2014 and 2017 analyzed urine samples from 2,133 children and adolescents aged 3 to 17. nih.gov The study found that metabolites of the compound were widespread in this population. nih.gov

Four primary metabolites were quantified, with tert-butylbenzoic acid being detected in 100% of the samples, indicating ubiquitous exposure. nih.gov Lysmerol was also found in nearly all samples (99%). nih.gov The other two metabolites, lysmerylic acid and hydroxy-lysmerylic acid, were detected less frequently. nih.gov The study established geometric mean concentrations for these metabolites, providing a baseline for assessing human exposure levels. nih.gov Notably, the research found that girls exhibited higher urinary concentrations of these metabolites than boys. nih.gov

Table 1: Detection and Concentration of this compound Metabolites in Urine (GerES V, 2014-2017) Data sourced from the German Environmental Survey for Children and Adolescents (N=2133). nih.gov

MetaboliteDetection Frequency (%)Geometric Mean (µg/L)Geometric Mean (µg/gcrea)
tert-Butylbenzoic acid100%10.218.658
Lysmerol99%1.5281.296
Lysmerylic acid40%< 0.2-
Hydroxy-lysmerylic acid23%< 0.4-

The primary route of human exposure to this compound is through the use of scented consumer products. nih.gov It is a common ingredient in cosmetics, personal care items, laundry detergents, and air fresheners. nih.govodowell.comdrlorashahine.com The GerES V biomonitoring study established a positive association between the urinary concentrations of its metabolites and the self-reported use of fragrances, fabric softeners, and personal care products, particularly perfume. nih.gov

This indicates that dermal application and inhalation from these products are significant exposure pathways. The compound is released from products during use, such as washing with detergents or applying perfume, and can be absorbed through the skin or inhaled as a volatile compound. nih.govepa.gov

Presence in Environmental and Consumer Product Emissions

As a semi-volatile organic compound, this compound can be emitted from solids and liquids, contributing to its presence in the environment. epa.govepa.gov

Volatile organic compounds (VOCs) are chemicals that evaporate at room temperature and are emitted by thousands of products, including cosmetics, cleaning supplies, and building materials. epa.gov Research into the VOCs emitted by the human body has identified this compound in emissions from skin. nih.gov In a study analyzing skin volatiles, the compound was detected using solid-phase microextraction (SPME) coupled with gas chromatography/mass spectrometry (GC/MS), confirming that it can be released directly from the skin surface into the air. nih.gov This emission can be a result of the use of personal care products containing the substance.

The widespread inclusion of this compound in household goods is the principal mechanism for its environmental release. drlorashahine.comepa.gov It is used as a fragrance ingredient in perfumes, toiletries, soaps, and detergents. odowell.com When these products are used, the compound is dispersed into indoor air and washed down drains into wastewater systems. epa.gov The U.S. Environmental Protection Agency (EPA) notes that concentrations of many VOCs can be significantly higher indoors than outdoors due to emissions from consumer products. epa.gov The use of items like paints, cleaning supplies, and cosmetics can lead to the release of these organic compounds during both application and storage. epa.gov

Monitoring Trends and Spatiotemporal Distribution

Data on the long-term environmental trends and specific geographic distribution of this compound are not extensively documented. However, existing large-scale studies provide crucial benchmarks and insight into future trends.

The German Environmental Survey (GerES V) from 2014-2017 serves as a significant, population-representative baseline for human biomonitoring in Europe. nih.gov The study's authors suggest these results can form a foundation for developing reference values that will help in identifying future exposure trends. nih.gov

Monitoring efforts are also being driven by regulatory changes. The European Union banned the compound in cosmetic products from March 2022. drlorashahine.com Similarly, the ASEAN Cosmetic Committee has mandated that cosmetics containing the ingredient be withdrawn from the market by November 2024. pressenza.com In the Philippines, the EcoWaste Coalition has conducted market surveillance to check for compliance with these upcoming regulations. pressenza.com

These differing regulatory landscapes suggest that future trends in the environmental presence and human exposure to this compound will likely show significant regional variations. Areas with bans are expected to see a decline in concentrations, while other regions may not experience similar trends.

Table 2: Compound Names and Synonyms

Chemical NameCommon Name / Synonym(s)
This compoundp-tert-Butyl-alpha-methylhydrocinnamic aldehyde, Butylphenyl methylpropional, p-BMHCA, Bourgeonal, Lilial, Lily Aldehyde, Lysmeral
2-(4-tert-butylbenzyl)propionaldehydeA synonym for this compound
tert-Butylbenzoic acidA metabolite of this compound
LysmerolA metabolite of this compound
Lysmerylic acidA metabolite of this compound
Hydroxy-lysmerylic acidA metabolite of this compound

Geographic and Population-Based Occurrence Studies

While widespread environmental monitoring data is limited, several geographic and population-based studies, primarily through human biomonitoring, have provided evidence of exposure to this compound.

A significant population-based study is the German Environmental Survey for Children and Adolescents (GerES V), conducted between 2014 and 2017. This study analyzed urine samples from 2,133 German residents aged 3 to 17 years for metabolites of 2-(4-tert-butylbenzyl)propionaldehyde (a synonym for the compound). nih.govresearchgate.net The results indicated widespread exposure among this demographic. Four main metabolites were identified, with tert-butylbenzoic acid and lysmerol being the most frequently detected. nih.govresearchgate.net The German Environmental Specimen Bank also archives human samples for the monitoring of various environmental chemicals, including metabolites of this fragrance. umweltprobenbank.deresearchgate.net

The GerES V study found that the geometric mean concentration of the metabolite tert-butylbenzoic acid was 10.21 µg/L, and for lysmerol, it was 1.528 µg/L. nih.govresearchgate.net Notably, the study observed higher urinary concentrations of these metabolites in girls compared to boys, which was positively associated with the use of fragranced products like perfumes and fabric softeners. nih.govresearchgate.net

Below is an interactive data table summarizing the detection of this compound metabolites in the urine of children and adolescents in Germany from the GerES V study.

In North America, the Canadian government has conducted a draft chemical risk assessment for "lilial". canada.ca The assessment noted its use in various consumer products, including cosmetics, air fresheners, and cleaning products, leading to potential exposure for the general population. canada.caepa.gov However, specific environmental occurrence data for Canada was not detailed in the publicly available summary. Similarly, in the United States, the compound is known to be used in a wide array of personal care and cleaning products, suggesting a potential for widespread, low-level exposure. ewg.org

Studies on synthetic musk fragrances in countries like Korea have shown the presence of various fragrance compounds in sewage treatment plants and river water, highlighting the pathway of these substances into the aquatic environment from household products. mdpi.comresearchgate.net Although these studies did not specifically report on this compound, they underscore the general issue of fragrance chemicals as environmental contaminants.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-tert-butylphenyl)propanal to achieve high para isomer purity?

  • Methodological Answer : The synthesis of high-purity para isomers can be achieved via selective alkylation and purification techniques. A patented method involves catalytic hydrogenation of 4-tert-butylbenzaldehyde intermediates under controlled pressure (5–10 bar) and temperature (60–80°C), followed by fractional distillation to isolate the para isomer (>98% purity) . Key parameters include catalyst selection (e.g., palladium on carbon) and solvent polarity adjustments to minimize byproduct formation.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming the aldehyde proton (δ 9.5–10.0 ppm) and tert-butyl group (δ 1.3 ppm, singlet). Aromatic protons appear as a doublet (δ 7.2–7.4 ppm) due to para substitution .
  • GC-MS : Used to verify molecular ion peaks (m/z 204.31) and detect impurities (<2% by area normalization) .
  • FT-IR : Confirms the carbonyl stretch (C=O) at 1720–1700 cm1^{-1} and tert-butyl C-H vibrations at 2960–2860 cm1^{-1} .

Advanced Research Questions

Q. How do radiation conditions affect the stability of this compound in polymer matrices?

  • Methodological Answer : Radiation stability studies in polymer composites (e.g., scintillators) require accelerated degradation tests under gamma or UV radiation. Monitor decomposition via HPLC to quantify aldehyde oxidation products (e.g., carboxylic acids). Data from similar compounds (e.g., BPBD dopants) show that tert-butyl groups enhance steric protection, reducing degradation rates by 30–40% compared to non-substituted analogs .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Studies on analogous nitrophenyl derivatives demonstrate that electron-withdrawing groups (e.g., aldehydes) reduce HOMO energy by 1.5–2.0 eV, influencing reactivity in electrophilic substitutions .

Application-Focused Questions

Q. What role does this compound play in OLED development?

  • Methodological Answer : While not directly used in OLED emissive layers, its structural analogs (e.g., terphenyl derivatives) serve as hole-transport materials. Researchers can modify the aldehyde group to form Schiff base ligands for metal-organic complexes, enhancing electron injection efficiency. Double-layer device architectures (e.g., ITO/organic/Mg:Ag) achieve external quantum efficiencies >1% when paired with suitable dopants .

Safety and Regulatory Considerations

Q. What are the key safety protocols for handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors (TLV: 0.1 mg/m3^3) .
  • PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory. Skin contact may cause irritation (pH 4–5 in aqueous solutions) .
  • Waste Disposal : Collect waste in sealed containers labeled “halogenated organics” and incinerate at >1000°C to prevent environmental release .

Data Analysis and Contradictions

Q. How can researchers resolve inconsistencies in NMR data between synthesized batches of this compound?

  • Methodological Answer : Batch-to-batch variations in splitting patterns (e.g., aromatic protons) often arise from residual solvents or stereochemical impurities. Use deuterated DMSO for NMR to suppress solvent peaks. For unresolved doublets, employ 2D-COSY or HSQC to assign coupling constants. Cross-validate with X-ray crystallography if crystalline derivatives (e.g., hydrazones) are available .

Environmental and Degradation Studies

Q. What are the environmental implications of this compound degradation products?

  • Methodological Answer : Aerobic degradation in soil produces 4-tert-butylbenzoic acid (t1/2_{1/2} = 14–21 days), which is moderately persistent. Use OECD 301B biodegradation tests to assess microbial mineralization rates. Regulatory screening under REACH SVHC criteria indicates potential bioaccumulation (logP = 3.8); monitor aquatic toxicity via Daphnia magna assays (EC50_{50} >10 mg/L) .

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